

A Technical Guide to (3S)-3-(Phenylmethoxycarbonylamino)butanoic Acid

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Compound of Interest

Compound Name: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

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Abstract

(3S)-3-(Phenylmethoxycarbonylamino)butanoic acid, a chiral building block, plays a significant role in the synthesis of complex pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols and structured data are presented to facilitate its use in a research setting.

Chemical Identity and Properties

(3S)-3-(Phenylmethoxycarbonylamino)butanoic acid, also known by its common synonym **(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid**, is a derivative of 3-aminobutanoic acid. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, a strategy that has been fundamental in peptide synthesis since its introduction by Bergmann and Zervas.^[1]

IUPAC Name: (3S)-3-(phenylmethoxycarbonylamino)butanoic acid^[2]

Synonyms: **(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid**, (S)-3-(CBZ-AMINO)BUTANOIC ACID^{[2][3]}

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO ₄	[2][3][4]
Molecular Weight	237.25 g/mol	[2]
CAS Number	83509-88-0	[2][3]
Appearance	White to off-white solid	
Melting Point	74-77 °C	
Solubility	Soluble in methanol, ethanol, and dimethylformamide	

Synthesis and Manufacturing

The enantioselective synthesis of (S)-3-aminobutanoic acid derivatives is of significant interest. One greener chemoenzymatic process involves an initial aza-Michael addition, followed by enzymatic resolution using *Candida antarctica* lipase B, hydrolysis, and subsequent removal of the N-benzyl moiety. This method achieves an excellent enantiomeric excess of 99% and an overall yield of 28%.^[5]

A general laboratory-scale synthesis of the title compound can be achieved through the reaction of (S)-3-aminobutanoic acid with benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of **(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid**

Materials:

- (S)-3-Aminobutanoic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃)
- Dioxane

- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve (S)-3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq).
- Cool the solution to 0 °C in an ice bath.
- Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Remove the dioxane under reduced pressure.
- Wash the aqueous residue with ethyl acetate to remove any unreacted benzyl chloroformate.
- Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.

Workflow for the Synthesis of **(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid**



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Caption: General workflow for the synthesis of the title compound.

Applications in Drug Discovery and Development

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6] The presence of the chiral center and the protected amine makes it a key building block for creating peptidomimetics and other complex structures.

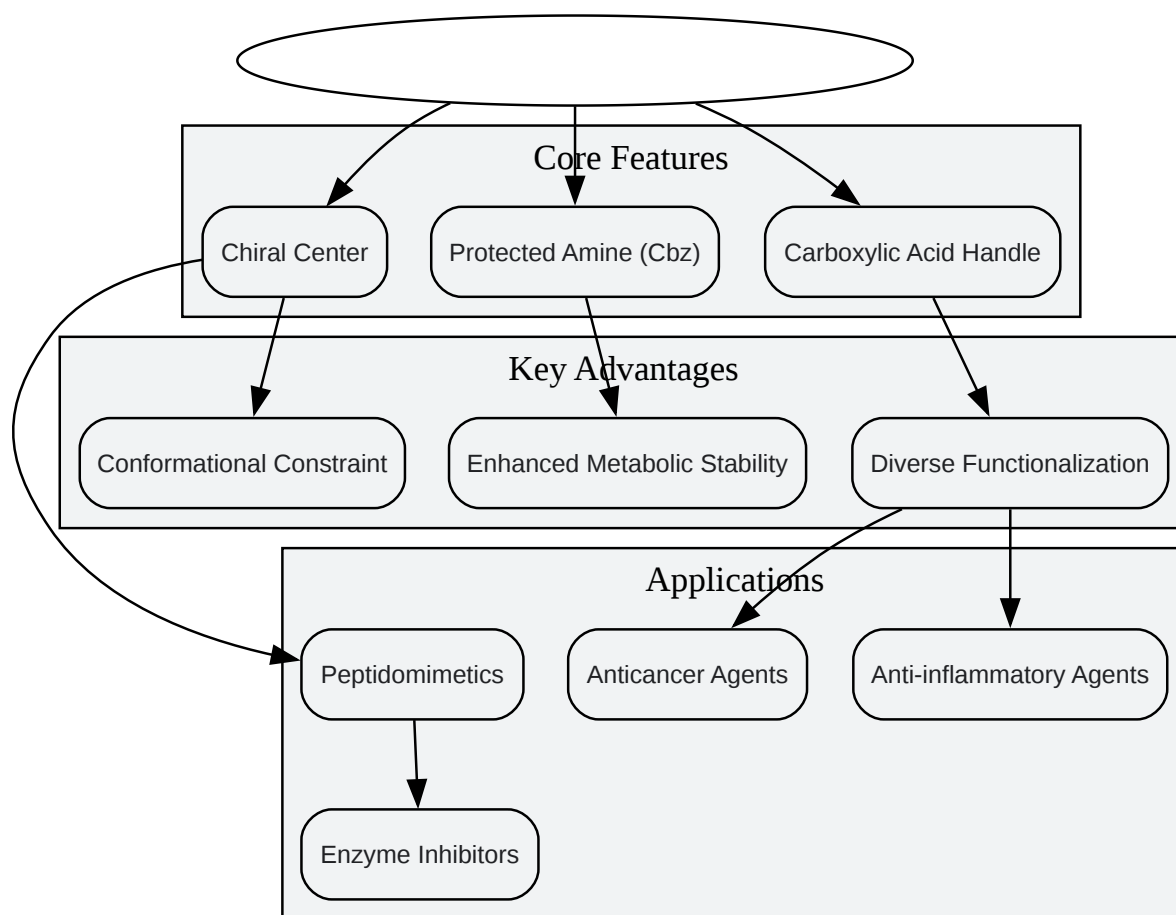
Peptidomimetics and Enzyme Inhibitors

The incorporation of this non-natural amino acid derivative into peptide chains can enhance resistance to enzymatic degradation.[1] The bulky Cbz group can shield the amide bond from protease activity, while the methyl group introduces conformational constraints that can mimic natural peptide secondary structures.[1] This makes it a valuable component in the design of enzyme inhibitors and receptor ligands.

Chiral Building Block for Complex Molecules

Derivatives of butanoic acid have shown potential as anticancer and anti-inflammatory agents. The carboxylic acid handle of **(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid** allows for the synthesis of diverse libraries of amide and ester derivatives for screening against various biological targets.

Logical Relationship of Compound Utility



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